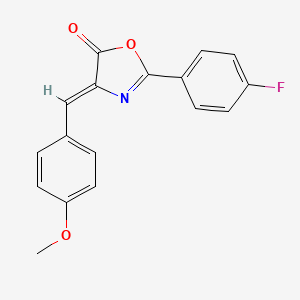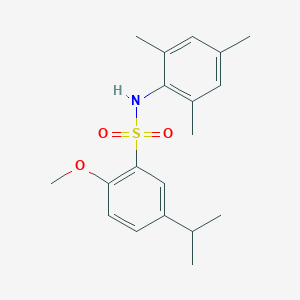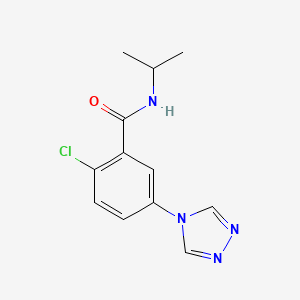![molecular formula C16H13BrN2O B5721649 4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
4-bromo-2-[(8-quinolinylamino)methyl]phenol
説明
4-bromo-2-[(8-quinolinylamino)methyl]phenol, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cardiovascular diseases, and cancer.
作用機序
4-bromo-2-[(8-quinolinylamino)methyl]phenol acts as a selective antagonist of ET-1 receptor, specifically the ET-A subtype. ET-1 is a potent vasoconstrictor peptide that is involved in the regulation of blood pressure and vascular tone. ET-A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET-A receptor, 4-bromo-2-[(8-quinolinylamino)methyl]phenol inhibits the vasoconstrictor effects of ET-1, leading to vasodilation and reduction in blood pressure.
Biochemical and Physiological Effects
4-bromo-2-[(8-quinolinylamino)methyl]phenol has been shown to have several biochemical and physiological effects. In addition to its vasodilatory effects, 4-bromo-2-[(8-quinolinylamino)methyl]phenol has been shown to improve cardiac function by reducing myocardial infarction and improving left ventricular function. 4-bromo-2-[(8-quinolinylamino)methyl]phenol has also been shown to inhibit tumor growth and metastasis by reducing angiogenesis and promoting apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-2-[(8-quinolinylamino)methyl]phenol in lab experiments is its specificity for ET-A receptor, which allows for selective inhibition of the vasoconstrictor effects of ET-1. However, one of the limitations of using 4-bromo-2-[(8-quinolinylamino)methyl]phenol is its relatively short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the research on 4-bromo-2-[(8-quinolinylamino)methyl]phenol. One area of interest is the development of more stable analogs of 4-bromo-2-[(8-quinolinylamino)methyl]phenol with longer half-lives, which would allow for less frequent dosing in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 4-bromo-2-[(8-quinolinylamino)methyl]phenol in other diseases, such as pulmonary hypertension and renal diseases. Furthermore, the combination of 4-bromo-2-[(8-quinolinylamino)methyl]phenol with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
4-bromo-2-[(8-quinolinylamino)methyl]phenol can be synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis starts with the attachment of the first amino acid to a resin support, followed by the addition of subsequent amino acids in a stepwise manner, using appropriate coupling reagents and protecting groups. After the completion of the peptide chain, the resin support is cleaved, and the peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
科学的研究の応用
4-bromo-2-[(8-quinolinylamino)methyl]phenol has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research is hypertension, where 4-bromo-2-[(8-quinolinylamino)methyl]phenol has been shown to reduce blood pressure by blocking the vasoconstrictor effects of ET-1. 4-bromo-2-[(8-quinolinylamino)methyl]phenol has also been studied for its potential use in cardiovascular diseases, where it has been shown to improve cardiac function and reduce myocardial infarction. Additionally, 4-bromo-2-[(8-quinolinylamino)methyl]phenol has been investigated for its potential anti-cancer effects, where it has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
4-bromo-2-[(quinolin-8-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-9,19-20H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRODNMNKFBNWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320181 | |
| Record name | 4-bromo-2-[(quinolin-8-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201081 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol | |
CAS RN |
692265-12-6 | |
| Record name | 4-bromo-2-[(quinolin-8-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)

![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)


![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)
![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
